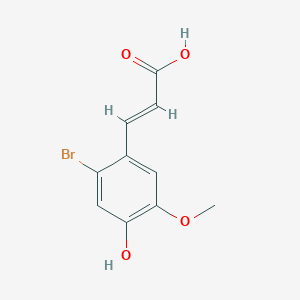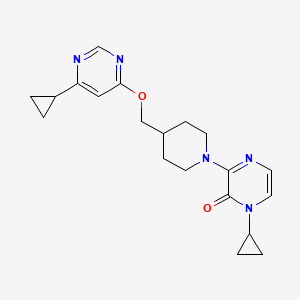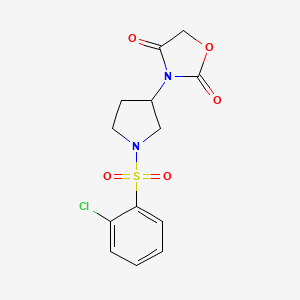![molecular formula C17H16N2O4S2 B2545965 4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 886935-79-1](/img/structure/B2545965.png)
4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their biological activities, synthesis, and properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic aromatic acids or amines. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a related compound, begins with 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps to achieve the final product . This process could be similar to the synthesis of the compound , with modifications to the substituents to match the target structure.
Molecular Structure Analysis
Molecular structure analysis is typically performed using techniques such as MS, IR, NMR, and sometimes X-ray crystallography. For example, the Schiff base compound discussed in one of the papers was characterized by a range of spectroscopic techniques and its crystal structure was determined, revealing the existence of enol-imine forms . These techniques would be applicable to determine the molecular structure of "this compound" as well.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by their substituents. The papers describe various chemical reactions, such as the interconversion between sulfoxide and sulfide metabolites , which could be relevant to understanding the reactivity of the sulfone group in the compound of interest. Additionally, the presence of a methoxy group could affect the compound's reactivity in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be deduced from their structural motifs. For instance, polymorphism, as seen in TKS159, can affect the physical properties and stability of a compound . The presence of different functional groups, such as the ethylsulfonyl and methoxy groups, would influence the solubility, melting point, and other physical properties of "this compound".
Biological Activity
Although the specific biological activity of "this compound" is not discussed, related compounds have shown various biological activities. For example, some benzamide derivatives exhibit Class III antiarrhythmic activity , while others are potent inhibitors of stearoyl-CoA desaturase-1 . These activities suggest that the compound could also have significant biological effects, which would need to be explored through further pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-(Ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, due to its unique chemical structure, plays a crucial role in the synthesis of various pharmaceutical compounds. Its derivatives have been synthesized and investigated for their potential applications in medicine and chemistry. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in pharmaceutical manufacturing, showcases the utility of ethylsulfonyl benzamide derivatives in drug synthesis (Wang Yu, 2008).
Antimicrobial and Antifungal Activity
The exploration of new benzamide derivatives has led to the discovery of compounds with significant antimicrobial and antifungal properties. Research on sulfonyl-substituted nitrogen-containing heterocyclic systems, including this compound derivatives, has shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (I. Sych et al., 2019).
Anticancer Activity
The investigation into benzamide derivatives extends to the synthesis of compounds with potential anticancer properties. For example, novel benzamide derivatives have been evaluated for their pro-apoptotic activity on melanoma cell lines, demonstrating the potential of these compounds as anticancer agents (Ö. Yılmaz et al., 2015).
Catalytic and Material Science Applications
Beyond pharmaceutical applications, benzamide derivatives also find utility in material science and catalysis. The encapsulation of molybdenum(VI) complexes with benzamide derivatives in zeolite Y, for instance, highlights their role as efficient, reusable catalysts for the oxidation of primary alcohols and hydrocarbons, showcasing the broad applicability of these compounds in chemical transformations (M. Ghorbanloo, Ali Maleki Alamooti, 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-ethylsulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-3-25(21,22)12-9-7-11(8-10-12)16(20)19-17-18-15-13(23-2)5-4-6-14(15)24-17/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRUHWZDUHBNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(4-Butoxyphenyl)-5-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2545882.png)
![3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545883.png)

![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)

![(5R,8S)-10-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2545894.png)

![2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2545897.png)
![5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2545898.png)
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)


![N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545903.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)